2-(1,3-Thiazol-5-yl)piperidine dihydrochloride
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Overview
Description
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a chemical compound that features a thiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride typically involves the reaction of a thiazole derivative with a piperidine derivative under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is unique due to its combined thiazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14Cl2N2S |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
5-piperidin-2-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h5-7,10H,1-4H2;2*1H |
InChI Key |
KLUJQKVNKDZGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=CS2.Cl.Cl |
Origin of Product |
United States |
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